N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, commonly referred to as F13640, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F13640 belongs to the class of compounds known as isoxazole derivatives and has been shown to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
Mechanism of Action
The mechanism of action of F13640 is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action may contribute to its antipsychotic and anxiolytic effects. F13640 has also been shown to modulate the activity of the dopaminergic and glutamatergic systems, which may contribute to its antidepressant effects.
Biochemical and physiological effects:
F13640 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. F13640 has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. This modulation may contribute to its anxiolytic effects. Additionally, F13640 has been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of F13640 for lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This selectivity allows for more targeted studies of these receptors and their role in psychiatric disorders. Additionally, F13640 has been shown to have a favorable safety profile in animal studies, making it a promising candidate for further preclinical and clinical studies.
One of the limitations of F13640 for lab experiments is its complexity and the difficulty of synthesizing it in large quantities. This may limit the ability to conduct large-scale studies or to produce the compound for clinical use. Additionally, F13640 has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on F13640. One area of focus could be on its potential as a treatment for psychiatric disorders such as schizophrenia, anxiety, and depression. Another area of focus could be on its potential as a treatment for chronic pain or neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of F13640 and its effects on the dopaminergic and glutamatergic systems. Overall, F13640 has the potential to be a promising candidate for the development of new therapeutics for a range of disorders.
Synthesis Methods
The synthesis of F13640 involves a multistep process that starts with the reaction of 3,4-dimethoxyphenethylamine with 2-fluoro-5-iodophenyl isoxazole in the presence of a palladium catalyst. This reaction results in the formation of an intermediate product, which is then further reacted with acetic anhydride to yield F13640. The synthesis of F13640 is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Scientific Research Applications
F13640 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. F13640 has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, F13640 has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-26-18-8-7-14(11-20(18)27-2)9-10-23-21(25)13-15-12-19(28-24-15)16-5-3-4-6-17(16)22/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSFRUSDLBLSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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